An In-Depth Technical Guide to the Chemical Properties of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
An In-Depth Technical Guide to the Chemical Properties of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended to serve as a technical resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior and potential as a scaffold for novel therapeutics.
Introduction: The Thieno[2,3-d]pyrimidine Scaffold
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system that can be considered a bioisostere of purines and quinazolines, structures of immense biological importance[1]. This structural similarity allows thieno[2,3-d]pyrimidine derivatives to interact with a wide range of biological targets, leading to diverse pharmacological activities. Indeed, this scaffold is a key component in compounds investigated for their anticancer[1], anti-inflammatory, antimicrobial, and antidiabetic properties[1]. The 4-oxo substitution is a common feature in many biologically active derivatives, and the introduction of an acetic acid moiety at the N-3 position opens up avenues for further functionalization and modulation of physicochemical and pharmacokinetic properties.
Physicochemical Properties
While specific experimental data for the parent compound, thieno[2,3-d]pyrimidin-4-one, is available, detailed characterization of the N-3 acetic acid derivative is less common in publicly accessible literature. The following table summarizes known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₃S | PubChem |
| Molecular Weight | 210.21 g/mol | PubChem |
| Melting Point | 245 °C (for the parent thieno[2,3-d]pyrimidin-4-one) | ResearchGate[2] |
| Solubility | Predicted to have moderate solubility. | --- |
| pKa | Not experimentally determined. The carboxylic acid moiety is expected to have a pKa in the range of 3-5, while the thieno[2,3-d]pyrimidinone core may have a weakly acidic or basic character. | --- |
Synthesis of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
The synthesis of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid can be approached through several strategic routes, primarily revolving around the construction of the thieno[2,3-d]pyrimidine core followed by functionalization, or the use of a pre-functionalized building block.
General Synthetic Strategies
Two primary strategies are employed for the synthesis of thieno[2,3-d]pyrimidine derivatives:
-
Building from the Thiophene Ring: This is the more common approach, typically starting with a substituted 2-aminothiophene derivative[1].
-
Building from the Pyrimidine Ring: This route is less frequently reported but offers an alternative pathway[1].
A common method involves the Gewald reaction to synthesize a 2-aminothiophene-3-carbonitrile or carboxylate, which then undergoes cyclization to form the pyrimidinone ring[3].
Plausible Synthesis Protocol
A likely and efficient method for the synthesis of the title compound involves the N-alkylation of the pre-formed thieno[2,3-d]pyrimidin-4(3H)-one core.
Step 1: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one
The parent heterocycle can be synthesized by reacting 2-amino-3-carbethoxythiophene with formamide under reflux[2].
Step 2: N-Alkylation with an Acetic Acid Synthon
The thieno[2,3-d]pyrimidin-4(3H)-one is then reacted with a suitable two-carbon electrophile bearing a protected carboxylic acid, typically an ethyl bromoacetate, in the presence of a base. The final step involves the hydrolysis of the ester to yield the desired carboxylic acid.
Detailed Experimental Protocol:
-
N-Alkylation: To a solution of thieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetate.
-
Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of a suitable alcohol (e.g., ethanol) and water.
-
Add a base such as lithium hydroxide or sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to afford (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid.
Spectroscopic Characterization
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of the parent thieno[2,3-d]pyrimidin-4-one shows characteristic signals for the thiophene and pyrimidine protons[2]. For (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid, the following signals are anticipated (in DMSO-d₆):
-
A singlet for the methylene protons (N-CH₂) of the acetic acid group, likely in the range of 4.5-5.0 ppm.
-
A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
-
Doublets for the two thiophene protons, with coupling constants characteristic of ortho-coupling in a thiophene ring.
-
A singlet for the pyrimidine proton.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule:
-
A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A strong C=O stretching band for the carboxylic acid, around 1700-1725 cm⁻¹.
-
A strong C=O stretching band for the amide in the pyrimidinone ring, around 1660-1680 cm⁻¹.
-
C-H stretching bands for the aromatic and methylene groups.
-
C=C and C=N stretching vibrations within the heterocyclic rings.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₈H₆N₂O₃S. The predicted monoisotopic mass is 210.00992 Da. Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the heterocyclic core.
Biological Activity and Potential Applications
The thieno[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of thieno[2,3-d]pyrimidine derivatives[1][3]. They have been investigated as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and as agents that can induce apoptosis in cancer cells[1][4]. The introduction of the acetic acid moiety provides a handle for further derivatization to potentially enhance potency and selectivity against specific cancer cell lines.
Endothelin Receptor Antagonism
A significant finding is the identification of thieno[2,3-d]pyrimidine-3-acetic acids as a new class of nonpeptide endothelin receptor antagonists[5]. Endothelins are potent vasoconstrictors, and their receptors are implicated in various cardiovascular diseases. The development of antagonists for these receptors is a key area of pharmaceutical research[6]. The acetic acid group in these compounds is crucial for their binding to the receptor.
Conclusion
(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid represents a valuable scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established heterocyclic chemistry methodologies, and its structural features make it a promising candidate for targeting a range of biological pathways. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. The information provided in this guide serves as a foundational resource for scientists and researchers to build upon in their drug discovery and development endeavors.
References
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33(9), 1045-1054. Available at: [Link]
- PubChem. (n.d.). 2-{4-oxo-3h,4h-thieno[2,3-d]pyrimidin-3-yl}acetic acid. National Center for Biotechnology Information.
-
Ohmori, J., et al. (1998). Thieno[2,3-d]pyrimidine-3-acetic acids. A new class of nonpeptide endothelin receptor antagonists. Journal of Medicinal Chemistry, 41(12), 2247-2255. Available at: [Link]
-
El-Sehrawi, H. M., et al. (2015). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Medicinal Chemistry Research, 24(11), 3932-3948. Available at: [Link]
-
Aly, A. A., et al. (2010). Synthesis and antimicrobial activity of some new thieno[2,3-d]pyrimidine derivatives. Archiv der Pharmazie, 343(10), 547-554. Available at: [Link]
-
Abdelaziz, M. A., et al. (2015). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene. Medicinal Chemistry Research, 24(11), 3932-3948. Available at: [Link]
-
Hassan, A. S., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8493. Available at: [Link]
-
Gaber, H. M., et al. (2021). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. PLoS ONE, 16(5), e0251113. Available at: [Link]
-
Hafez, H. N., et al. (2008). Synthesis of some new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and pyridines incorporating 5-bromobenzofuran-2-yl moiety. Molecules, 13(10), 2449-2463. Available at: [Link]
-
Webb, M. L., et al. (1995). New non-peptide endothelin-A receptor antagonists: synthesis, biological properties, and structure-activity relationships of 5-(dimethylamino)-N-pyridyl-,-N-pyrimidinyl-,-N-pyridazinyl-, and -N-pyrazinyl-1-naphthalenesulfonamides. Journal of Medicinal Chemistry, 38(10), 1828-1837. Available at: [Link]
-
Guo, Y., et al. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Dawood, K. M., et al. (2021). 4,5-Dihydro-5-Oxo-Pyrazolo[1,5-a]Thieno[2,3-c]Pyrimidine: A Novel Scaffold Containing Thiophene Ring. Chemical Reactivity and In Silico Studies to Predict the Profile to GABA A Receptor Subtype. Molecules, 26(11), 3291. Available at: [Link]
-
El-Kazak, A., et al. (2015). Synthesis, Characterization and Biological Evaluation of some New Thieno[2,3-d]Pyrimidine Derivatives. Egyptian Journal of Chemistry, 58(2), 197-214. Available at: [Link]
-
Webb, M. L., & Glembotski, C. C. (1996). Nonpeptide endothelin receptor antagonists and their relative selectivities for ETA and ETB receptors. Journal of Cardiovascular Pharmacology, 28 Suppl 2, S29-32. Available at: [Link]
-
El-Gendy, M. A., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Advances, 13(14), 9349-9372. Available at: [Link]
-
Maguire, J. J., & Davenport, A. P. (1995). Endothelin antagonists. The Lancet, 346(8988), 1471-1476. Available at: [Link]
-
Pagoria, P. F., et al. (2023). 1,2,5-o Approaching to Melt-castable 3,4-Bis(3-(4-nitro-1,2,5- oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl)-1,2,5-oxadiazole (LLM-210) and 3,4-Bis(5-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazole (LLM-205). OSTI.GOV. Available at: [Link]
-
St. Jean, D. J., Jr, et al. (2023). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 14(5), 653-659. Available at: [Link]
-
Muthu, S., & Priya, M. (2017). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one. International Journal of ChemTech Research, 10(9), 830-836. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieno[2,3-d]pyrimidine-3-acetic acids. A new class of nonpeptide endothelin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Endothelin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
